![molecular formula C10H16N2O B183800 2-[(3-Pyridinylmethyl)amino]-1-butanol CAS No. 869942-14-3](/img/structure/B183800.png)
2-[(3-Pyridinylmethyl)amino]-1-butanol
描述
2-[(3-Pyridinylmethyl)amino]-1-butanol, commonly known as 2-PAM, is an organic compound with a broad range of applications in scientific research. It is a colorless liquid with a pyridine-like odor, and is a derivative of the amino acid alanine. 2-PAM is used as a reagent in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and as a biochemical and physiological agent in laboratory experiments. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-[(3-Pyridinylmethyl)amino]-1-butanol involves the reaction of 3-pyridinemethanamine with 1-chlorobutane followed by reduction of the resulting imine.
Starting Materials
3-pyridinemethanamine, 1-chlorobutane, Sodium borohydride (NaBH4), Methanol (MeOH), Acetic acid (CH3COOH), Sodium hydroxide (NaOH), Ethyl acetate (EtOAc)
Reaction
Step 1: Dissolve 3-pyridinemethanamine (1.0 eq) in methanol (MeOH) and add acetic acid (CH3COOH) to the solution. Stir the mixture at room temperature for 10 minutes., Step 2: Add 1-chlorobutane (1.1 eq) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Add sodium hydroxide (NaOH) solution to the reaction mixture to adjust the pH to 8-9., Step 4: Extract the product with ethyl acetate (EtOAc) and wash with water., Step 5: Dry the organic layer with anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure., Step 6: Dissolve the crude product in methanol (MeOH) and add sodium borohydride (NaBH4) to the solution. Stir the mixture at room temperature for 2 hours., Step 7: Quench the reaction with water and extract the product with ethyl acetate (EtOAc)., Step 8: Wash the organic layer with water and dry with anhydrous sodium sulfate (Na2SO4)., Step 9: Concentrate the product under reduced pressure to obtain 2-[(3-Pyridinylmethyl)amino]-1-butanol as a white solid.
科学研究应用
2-PAM is widely used in scientific research due to its versatile properties. It is a reagent in the synthesis of organic compounds, and has been used in the synthesis of a variety of drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. It is also used as an intermediate in the production of pharmaceuticals, such as anticonvulsants, antipsychotics, and muscle relaxants. Additionally, 2-PAM is used in laboratory experiments as a biochemical and physiological agent.
作用机制
2-PAM is believed to act as an agonist at the nicotinic acetylcholine receptor, which is a type of receptor found in the central and peripheral nervous systems. This receptor is involved in the transmission of nerve impulses and has been linked to a variety of physiological processes, such as muscle contraction, learning, and memory. By acting as an agonist at this receptor, 2-PAM is thought to increase the excitability of neurons and enhance the transmission of nerve impulses.
生化和生理效应
2-PAM has been found to have a variety of biochemical and physiological effects. For example, it has been shown to stimulate the release of acetylcholine, a neurotransmitter involved in learning and memory. Additionally, it has been found to increase the activity of certain enzymes, such as choline acetyltransferase, which is involved in the synthesis of acetylcholine. 2-PAM has also been found to have anticonvulsant, muscle relaxant, and anti-inflammatory effects.
实验室实验的优点和局限性
2-PAM has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be synthesized in a two-step process. Additionally, it is a versatile reagent that can be used in the synthesis of a variety of organic compounds, and as an intermediate in the production of pharmaceuticals. However, there are some limitations to using 2-PAM in laboratory experiments. It is a highly reactive compound, and must be handled with care to avoid potential safety hazards. Additionally, it has a relatively short shelf life and must be stored in an airtight container to maintain its potency.
未来方向
There are a number of potential future directions for the use of 2-PAM in scientific research. For example, it could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of new organic compounds. Additionally, it could be used to further explore the mechanism of action of nicotinic acetylcholine receptors, and to develop new treatments for diseases and disorders associated with these receptors. Furthermore, 2-PAM could be used to investigate the biochemical and physiological effects of other compounds, and to develop new methods of drug delivery.
属性
IUPAC Name |
2-(pyridin-3-ylmethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-10(8-13)12-7-9-4-3-5-11-6-9/h3-6,10,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEYJPLETFKZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405999 | |
| Record name | 2-[(3-pyridinylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridinylmethyl)amino]-1-butanol | |
CAS RN |
869942-14-3 | |
| Record name | 1-Butanol, 2-[(3-pyridinylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-pyridinylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



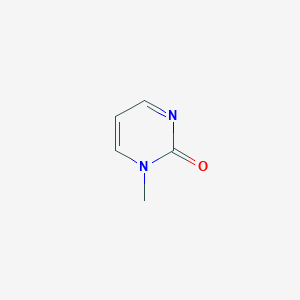
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)
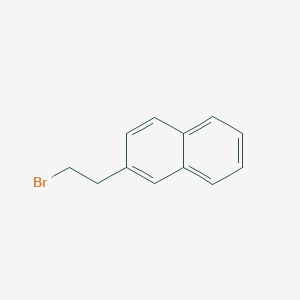
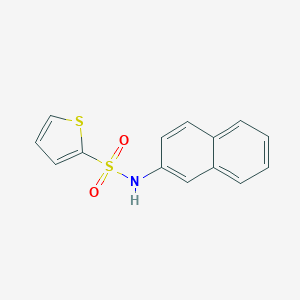
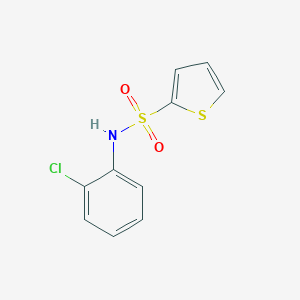

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)
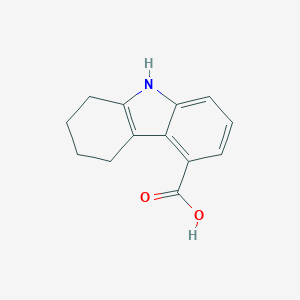
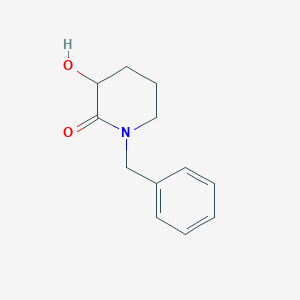
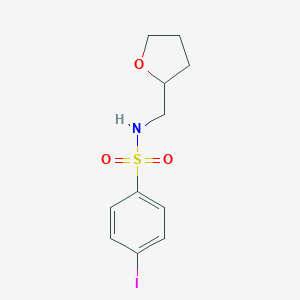
![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)
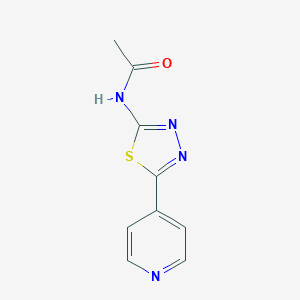
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)